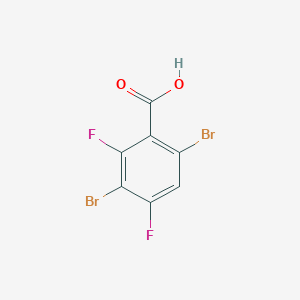
3,6-Dibromo-2,4-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-2,4-difluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H2Br2F2O2. This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to a benzene ring, along with a carboxylic acid group. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2,4-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the bromination of 2,4-difluorobenzoic acid using bromine or brominating agents such as N-bromosuccinimide in the presence of a catalyst like sulfuric acid . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the esterification of intermediates followed by hydrolysis to obtain the final product. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-2,4-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding alcohols or ketones .
Scientific Research Applications
3,6-Dibromo-2,4-difluorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2,4-difluorobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and proteins involved in various biochemical pathways. For instance, it may inhibit cytochrome P450 enzymes, affecting the metabolism of organic compounds . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Bromo-2,6-difluorobenzoic acid
- 3,4-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
Comparison: 3,6-Dibromo-2,4-difluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a different substitution pattern and potential for diverse chemical transformations .
Properties
Molecular Formula |
C7H2Br2F2O2 |
|---|---|
Molecular Weight |
315.89 g/mol |
IUPAC Name |
3,6-dibromo-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Br2F2O2/c8-2-1-3(10)5(9)6(11)4(2)7(12)13/h1H,(H,12,13) |
InChI Key |
VDDCALRHZPCELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(=O)O)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















